molecular formula C12H11N3S B12983555 N-(4-methyl-3-thienyl)-1H-benzimidazol-2-amine

N-(4-methyl-3-thienyl)-1H-benzimidazol-2-amine

Cat. No.: B12983555
M. Wt: 229.30 g/mol
InChI Key: VIYQBBHMJALFMT-UHFFFAOYSA-N
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Description

N-(4-Methylthiophen-3-yl)-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that contains both a benzimidazole and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylthiophen-3-yl)-1H-benzo[d]imidazol-2-amine typically involves the reaction of 4-methylthiophene-3-carboxylic acid with o-phenylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The resulting product is then purified through recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylthiophen-3-yl)-1H-benzo[d]imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(4-Methylthiophen-3-yl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methylthiophen-3-yl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylthiophen-3-yl)-1H-benzo[d]imidazol-2-amine is unique due to the combination of the benzimidazole and thiophene rings in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-(4-methylthiophen-3-yl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C12H11N3S/c1-8-6-16-7-11(8)15-12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H2,13,14,15)

InChI Key

VIYQBBHMJALFMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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